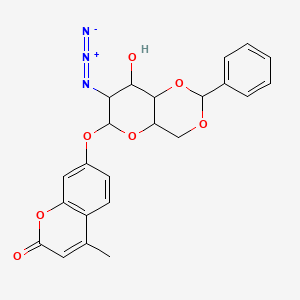

4-Methylumbelliferyl2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

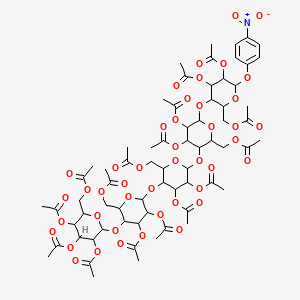

Le 4-Méthylumbelliféryl 2-azido-2-désoxy-4,6-O-phénylméthylène-alpha-D-galactopyranoside est un substrat fluorogène qui réagit avec la bêta-D-galactosidase pour produire de la lumière . Ce composé est largement utilisé en recherche biochimique, notamment dans les domaines du diagnostic et de la production de conjugués .

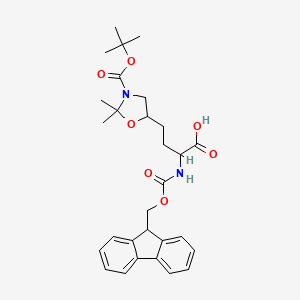

Méthodes De Préparation

La synthèse du 4-Méthylumbelliféryl 2-azido-2-désoxy-4,6-O-phénylméthylène-alpha-D-galactopyranoside implique plusieurs étapes. Le matériau de départ est généralement la 4-méthylumbelliférone, qui subit une série de réactions chimiques, notamment l'azidation et la glycosylation pour former le produit final . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions . Les méthodes de production industrielle sont similaires, mais sont mises à l'échelle pour produire de plus grandes quantités du composé .

Analyse Des Réactions Chimiques

Le 4-Méthylumbelliféryl 2-azido-2-désoxy-4,6-O-phénylméthylène-alpha-D-galactopyranoside subit plusieurs types de réactions chimiques :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Le groupe azido peut être réduit en amine en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Le groupe azido peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions de température et de pression spécifiques . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le 4-Méthylumbelliféryl 2-azido-2-désoxy-4,6-O-phénylméthylène-alpha-D-galactopyranoside a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme substrat fluorogène dans diverses analyses chimiques.

Biologie : Employé dans l'étude de la cinétique enzymatique et des mécanismes.

Médecine : Utilisé dans les tests de diagnostic pour détecter la présence d'enzymes spécifiques.

Industrie : Appliqué dans la production de kits de diagnostic et d'autres produits biochimiques.

Mécanisme d'action

Le mécanisme d'action du 4-Méthylumbelliféryl 2-azido-2-désoxy-4,6-O-phénylméthylène-alpha-D-galactopyranoside implique son interaction avec la bêta-D-galactosidase. Lorsque l'enzyme clive la liaison glycosidique, elle libère la 4-méthylumbelliférone, qui fluoresce sous lumière UV . Cette fluorescence peut être mesurée pour déterminer l'activité de l'enzyme, ce qui en fait un outil précieux dans les analyses biochimiques .

Applications De Recherche Scientifique

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside has a wide range of scientific research applications:

Chemistry: Used as a fluorogenic substrate in various chemical assays.

Biology: Employed in the study of enzyme kinetics and mechanisms.

Medicine: Utilized in diagnostic tests to detect the presence of specific enzymes.

Industry: Applied in the production of diagnostic kits and other biochemical products.

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves its interaction with beta D-galactosidase. When the enzyme cleaves the glycosidic bond, it releases 4-Methylumbelliferone, which fluoresces under UV light . This fluorescence can be measured to determine the activity of the enzyme, making it a valuable tool in biochemical assays .

Comparaison Avec Des Composés Similaires

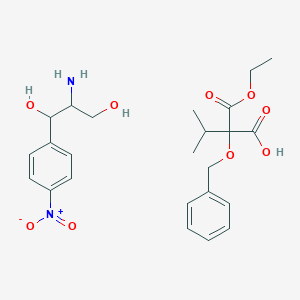

Le 4-Méthylumbelliféryl 2-azido-2-désoxy-4,6-O-phénylméthylène-alpha-D-galactopyranoside est unique en raison de son groupe azido, qui permet des modifications chimiques spécifiques. Les composés similaires comprennent :

4-Méthylumbelliféryl bêta-D-galactopyranoside : Il manque le groupe azido et est utilisé dans des applications similaires, mais sans la possibilité de modifications chimiques ultérieures.

4-Méthylumbelliféryl alpha-D-galactopyranoside : Structure similaire, mais liaison glycosidique différente, affectant son interaction avec les enzymes.

Ces comparaisons mettent en évidence les caractéristiques uniques du 4-Méthylumbelliféryl 2-azido-2-désoxy-4,6-O-phénylméthylène-alpha-D-galactopyranoside, en particulier sa polyvalence en termes de modifications chimiques et d'applications .

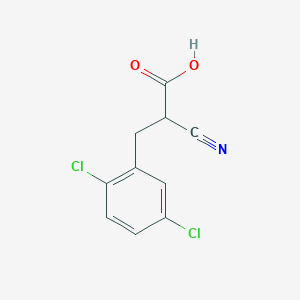

Propriétés

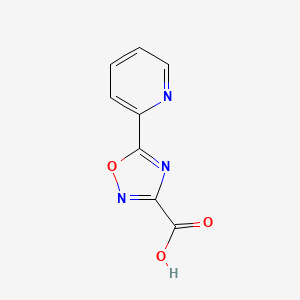

Formule moléculaire |

C23H21N3O7 |

|---|---|

Poids moléculaire |

451.4 g/mol |

Nom IUPAC |

7-[(7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-4-methylchromen-2-one |

InChI |

InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3 |

Clé InChI |

MYWUUBHOPGUEKN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)

![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)

![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)

![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)

![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)